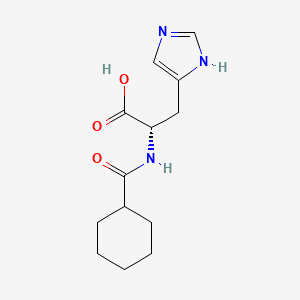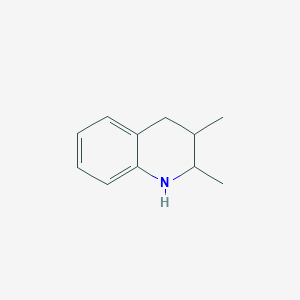![molecular formula C19H20N4O3S3 B2470237 2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 690643-73-3](/img/structure/B2470237.png)
2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S3 and its molecular weight is 448.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The compound of interest shares structural similarity with various heterocyclic compounds that have been synthesized for potential therapeutic applications. For example, the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates demonstrates the interest in similar structures for their antitumor potential and as dihydrofolate reductase (DHFR) inhibitors. These compounds, including a classical antifolate and 15 nonclassical analogues, were synthesized to explore their potential as antitumor agents, indicating a research direction that could be relevant for the compound (Gangjee et al., 2007).
Pharmacological Properties
The study of pharmacological properties of compounds with structural similarities to 2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is widespread. For instance, the evaluation of some pyrimidine derivatives for their anti-inflammatory and analgesic activities highlights the medicinal chemistry efforts to discover new therapeutics based on similar molecular frameworks. Compounds with specific modifications have shown promising anti-inflammatory and analgesic activities at certain dosages, suggesting the potential of related structures for similar pharmacological pursuits (Sondhi et al., 2009).
Antitumor Activity
The synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives further exemplify the exploration of structurally related compounds for their potential in cancer therapy. This research avenue investigates the creation of compounds that could inhibit tumor growth through various mechanisms, indicating a significant interest in developing heterocyclic compounds with potential anticancer properties. Some derivatives have shown inhibitory effects on tumor cell lines, suggesting that similar structures could also possess antitumor activities (Albratty et al., 2017).
Dual Inhibition of Enzymes
The design, synthesis, and X-ray crystal structure analysis of thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and DHFR highlight the potential for compounds with similar structures to act on multiple targets within the cancer metabolism pathway. These studies show that specific modifications can enhance the potency and spectrum of tumor inhibition, suggesting that structural analogs could be developed as dual inhibitors for cancer therapy (Gangjee et al., 2009).
Eigenschaften
IUPAC Name |
2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c1-2-15-22-18(17-13-4-3-5-14(13)28-19(17)23-15)27-10-16(24)21-11-6-8-12(9-7-11)29(20,25)26/h6-9H,2-5,10H2,1H3,(H,21,24)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZXCLYTEBDFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)
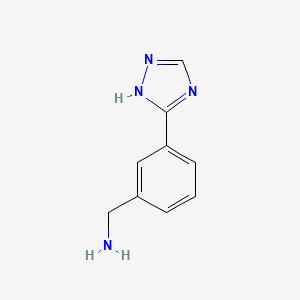
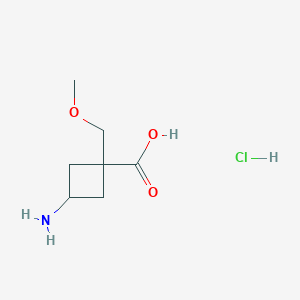
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2470161.png)
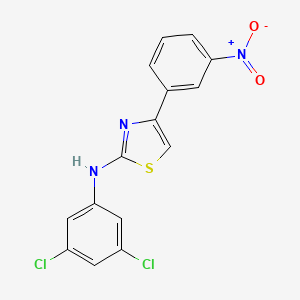

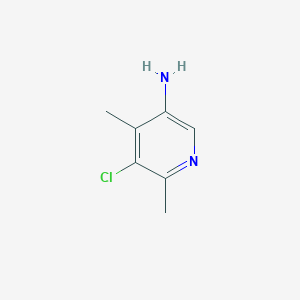
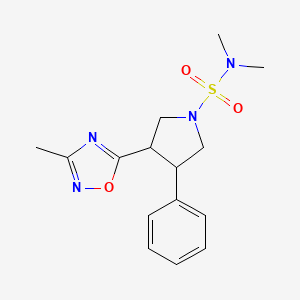
![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
